Product packaging for Pemetrexed(Cat. No.:CAS No. 137281-23-3)

Pemetrexed

Cat. No.: B1662193
CAS No.: 137281-23-3
M. Wt: 427.4 g/mol
InChI Key: WBXPDJSOTKVWSJ-ZDUSSCGKSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Pemetrexed is a chemically stable, multitargeted antifolate compound with the CAS registry number 150399-23-8. Its core research value lies in its well-characterized mechanism of action as a potent inhibitor of multiple folate-dependent enzymes essential for cellular replication, primarily thymidylate synthase (TS), dihydrofolate reductase (DHFR), and glycinamide ribonucleotide formyltransferase (GARFT) . By simultaneously disrupting the de novo biosynthesis of both purine and pyrimidine nucleotides, this compound effectively halts DNA and RNA synthesis, making it a valuable tool for studying cell proliferation and metabolic pathways in oncology research . The molecule is actively transported into cells via reduced folate carriers and membrane folate-binding proteins . Intracellularly, it is polyglutamated by the enzyme folylpolyglutamate synthetase (FPGS), a process that significantly increases its affinity for target enzymes and prolongs its retention within cells, thereby enhancing its inhibitory activity . This product is provided for research applications, including in vitro cell culture studies and biochemical enzyme inhibition assays. It is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this compound with appropriate safety precautions in a controlled laboratory environment.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H21N5O6 B1662193 Pemetrexed CAS No. 137281-23-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2S)-2-[[4-[2-(2-amino-4-oxo-3,7-dihydropyrrolo[2,3-d]pyrimidin-5-yl)ethyl]benzoyl]amino]pentanedioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N5O6/c21-20-24-16-15(18(29)25-20)12(9-22-16)6-3-10-1-4-11(5-2-10)17(28)23-13(19(30)31)7-8-14(26)27/h1-2,4-5,9,13H,3,6-8H2,(H,23,28)(H,26,27)(H,30,31)(H4,21,22,24,25,29)/t13-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBXPDJSOTKVWSJ-ZDUSSCGKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CCC2=CNC3=C2C(=O)NC(=N3)N)C(=O)NC(CCC(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1CCC2=CNC3=C2C(=O)NC(=N3)N)C(=O)N[C@@H](CCC(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N5O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2048329
Record name Pemetrexed
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2048329
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

427.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vapor Pressure

6X10-21 mm Hg at 25 °C at 25 °C /Estimated/
Record name PEMETREXED
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7316
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Color/Form

Crystals from 50% methanol/methylene chloride

CAS No.

137281-23-3
Record name Pemetrexed
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=137281-23-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Pemetrexed [INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0137281233
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Pemetrexed
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00642
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Pemetrexed
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2048329
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (2S)-2-[[4-[2-(2-amino-4-oxo-4,7-dihydro-1Hpyrrolo[2,3-d]pyrimidin-5-yl) ethyl] benzoyl] amino]-pentanedioic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name PEMETREXED
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/04Q9AIZ7NO
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name PEMETREXED
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7316
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Mechanistic Principles of Pemetrexed Action

Cellular Uptake and Transport Systems

The cellular uptake of pemetrexed is a critical determinant of its pharmacological activity and is mediated by several transport systems. aacrjournals.orgnih.gov These include the reduced folate carrier, folate receptor-α, and the proton-coupled folate transporter, all of which actively transport this compound across the cell membrane. nih.gov Conversely, certain efflux transporters can reduce intracellular concentrations of the drug, potentially leading to resistance.

Reduced Folate Carrier (RFC)

The reduced folate carrier (RFC), also known as SLC19A1, is a major transport system for folates and antifolates, including this compound. nih.govnih.gov this compound exhibits a high affinity for RFC, approximately twice that of methotrexate (B535133), another antifolate. aacrjournals.org This transporter functions optimally at a physiological pH and is a primary route of entry for this compound into tumor cells. nih.govttuhsc.edu However, the loss of RFC function does not necessarily lead to complete resistance to this compound. In some instances, the loss of RFC activity can lead to a contraction of intracellular folate pools, which can paradoxically enhance this compound's activity by reducing competition for its target enzymes and for polyglutamation. aacrjournals.orgaacrjournals.org

Folate Receptor-α (FR-α)

Folate Receptor-α (FR-α) is a high-affinity binding protein that mediates the transport of folates and antifolates like this compound into cells via an endocytotic process. aacrjournals.orgfrontiersin.org FR-α is frequently overexpressed in various solid tumors, including non-small cell lung cancer (NSCLC) and ovarian cancer. aacrjournals.orgnih.gov this compound has a very high affinity for FR-α, which is orders of magnitude greater than that of methotrexate and comparable to that of folic acid. aacrjournals.orgaacrjournals.org High expression of FR-α in tumors has been associated with improved clinical outcomes in patients treated with this compound-based chemotherapy. nih.gov While FR-α-mediated transport is generally slower than that of RFC, its high affinity for this compound makes it a significant contributor to drug uptake, especially in tumors with high receptor expression. frontiersin.org

Proton-Coupled Folate Transporter (PCFT)

The proton-coupled folate transporter (PCFT), or SLC46A1, is a key transporter for this compound, particularly in the acidic microenvironment often found in solid tumors. nih.govttuhsc.edu This transporter functions optimally at a low pH (around 5.5) and exhibits a high affinity for this compound. aacrjournals.orgnih.gov The discovery of PCFT helped to explain the retained activity of this compound in cells with impaired RFC function. aacrjournals.orgnih.gov PCFT's high affinity for this compound, with a K­­m value in the range of 0.2 to 0.8 μM at pH 5.5, underscores its crucial role in the drug's pharmacological activity. nih.govttuhsc.edu The ubiquitous expression of PCFT in many human tumors suggests that it provides a redundant pathway for this compound uptake, making resistance due to impaired transport less likely. nih.govttuhsc.edu

TransporterOptimal pHAffinity for this compoundRole in this compound Uptake
Reduced Folate Carrier (RFC) PhysiologicalHighPrimary route of entry in many cells. nih.govttuhsc.edu
Folate Receptor-α (FR-α) PhysiologicalVery HighSignificant in tumors with high receptor expression. aacrjournals.orgaacrjournals.org
Proton-Coupled Folate Transporter (PCFT) Acidic (pH ~5.5)HighCrucial in the acidic tumor microenvironment. aacrjournals.orgnih.gov

Multidrug Resistance Protein Transporters

Multidrug resistance protein (MRP) transporters, a class of ATP-binding cassette (ABC) transporters, can actively efflux drugs from cells, thereby contributing to chemotherapy resistance. nih.gov Several MRPs, including ABCC1, ABCC2, ABCC3, ABCC5, and ABCC11, as well as ABCG2 (also known as breast cancer resistance protein or BCRP), have been implicated in the transport of antifolates. nih.govresearchgate.net Upregulated expression of these transporters can lead to decreased intracellular accumulation of this compound and its active polyglutamated forms, thus reducing its cytotoxic efficacy. nih.govnih.gov For instance, studies have shown that increased expression of ABCC5 and ABCC11 can confer resistance to this compound in cancer cell lines. nih.govnih.gov

Intracellular Metabolism and Polyglutamation

Once inside the cell, this compound undergoes extensive metabolism, which is crucial for its retention and enhanced inhibitory activity against its target enzymes. nih.govnih.gov

Role of Folylpolyglutamate Synthase (FPGS)

Folylpolyglutamate synthase (FPGS) is a key enzyme that catalyzes the addition of glutamate (B1630785) residues to intracellular folates and antifolates, including this compound. nih.govnih.gov This process, known as polyglutamation, results in the formation of this compound polyglutamates. nih.gov this compound is an excellent substrate for FPGS, leading to its rapid and efficient conversion to these more active forms. jhoponline.comaacrjournals.org

Formation and Retention of Polyglutamate Forms

Upon transport into the cell, this compound is rapidly metabolized into active polyglutamate forms. nih.gov This process, known as polyglutamylation, is catalyzed by the enzyme folylpolyglutamate synthetase (FPGS), for which this compound is an excellent substrate. aacrjournals.orgaacrjournals.orgnih.gov The FPGS enzyme sequentially adds glutamate residues to the this compound molecule. nih.gov

This conversion is a time- and concentration-dependent process that occurs more readily in tumor cells compared to normal tissues. drugbank.com The resulting polyglutamated metabolites are more negatively charged, which makes them less susceptible to efflux out of the cell. nih.gov This metabolic trapping leads to higher intracellular concentrations and a prolonged intracellular half-life, resulting in sustained drug action within malignant cells. aacrjournals.orgdrugbank.com Functionally, this compound acts as a prodrug for these more active polyglutamate forms. nih.gov The efficiency of this process is notable, as the parent drug is polyglutamated 90- to 200-fold more efficiently than methotrexate. aacrjournals.org

Enhanced Potency of Polyglutamated this compound

The process of polyglutamylation significantly enhances the inhibitory potency of this compound against its target enzymes. aacrjournals.org The addition of glutamate tails increases the molecule's affinity for key folate-dependent enzymes. nih.gov The pentaglutamate form, which is the predominant intracellular form, is substantially more potent in its inhibition of key enzymes compared to the original monoglutamate drug. aacrjournals.org

The following table details the comparative inhibitory constants (Ki) of monoglutamyl and pentaglutamyl this compound against its primary enzymatic targets.

Enzyme TargetInhibitor FormKi ValueFold Increase in Potency
Thymidylate Synthase (TS) Monoglutamate109 nM nih.gov-
Pentaglutamate1.3 nM nih.govmedchemexpress.com~84x
Dihydrofolate Reductase (DHFR) Monoglutamate7.0 nM nih.gov-
Pentaglutamate7.2 nM medchemexpress.com~1x
Glycinamide (B1583983) Ribonucleotide Formyltransferase (GARFT) Monoglutamate9.3 µM (9300 nM) nih.gov-
Pentaglutamate65 nM nih.govmedchemexpress.com~143x

Data sourced from multiple references. nih.govmedchemexpress.com Ki values represent the concentration of inhibitor required to produce half-maximum inhibition.

Molecular Targets and Enzymatic Inhibition

This compound is classified as a multitargeted antifolate because it inhibits at least three key enzymes involved in the biosynthesis of purine (B94841) and pyrimidine (B1678525) nucleotides. aacrjournals.orgnih.govovid.comovid.com These folate-dependent enzymes are critical for the production of the building blocks of DNA and RNA. wikipedia.org

Thymidylate Synthase (TS) Inhibition

The primary target of this compound is thymidylate synthase (TS). nih.govnih.gov TS is a crucial folate-dependent enzyme that catalyzes the conversion of deoxyuridine monophosphate (dUMP) to deoxythymidine monophosphate (dTMP). aacrjournals.orgovid.com This reaction is the sole de novo source of thymidine (B127349), an essential component for DNA synthesis. aacrjournals.orgnih.gov By potently inhibiting TS, this compound and its polyglutamated forms deplete the intracellular pool of dTMP, which in turn halts DNA synthesis and repair, leading to cell death. aacrjournals.orgovid.comnih.gov this compound is considered one of the most potent folate-based TS inhibitors, especially in its polyglutamated state. nih.govmedchemexpress.com

Dihydrofolate Reductase (DHFR) Inhibition

This compound also inhibits dihydrofolate reductase (DHFR). aacrjournals.orgdrugbank.comnih.govovid.comnih.gov DHFR is a key enzyme in the folate metabolic pathway responsible for regenerating tetrahydrofolate (THF) from dihydrofolate (DHF). researchgate.net THF and its derivatives are essential cofactors required for the synthesis of both purines and thymidine. mdpi.com While TS is considered the primary target, the inhibition of DHFR contributes to the depletion of the reduced folate cofactors necessary for nucleotide synthesis. aacrjournals.orgnih.gov However, because the primary inhibition of TS blocks the formation of DHF, the requirement for DHFR is subsequently reduced, making this inhibitory effect potentially superfluous in some contexts. aacrjournals.org

Glycinamide Ribonucleotide Formyltransferase (GARFT) Inhibition

A third target of this compound is glycinamide ribonucleotide formyltransferase (GARFT), a folate-dependent enzyme involved in the de novo purine synthesis pathway. aacrjournals.orgaacrjournals.orgdrugbank.comnih.govovid.com this compound's polyglutamated forms are potent inhibitors of GARFT. aacrjournals.orgdrugbank.com Inhibition of GARFT disrupts the production of purines, which are, along with pyrimidines, essential components of DNA and RNA. aacrjournals.org Although this compound is a more potent inhibitor of TS, its action against GARFT is important for its clinical activity, particularly in tumors that might have resistance mechanisms related to TS amplification. aacrjournals.orgovid.com

Impact on Purine and Pyrimidine Biosynthesis Pathways

By simultaneously inhibiting TS, DHFR, and GARFT, this compound disrupts multiple critical points in the metabolic pathways responsible for producing the building blocks of nucleic acids. nih.govwikipedia.org The inhibition of TS directly blocks the pyrimidine biosynthesis pathway, specifically the production of thymidine required for DNA. aacrjournals.orgovid.com Concurrently, the inhibition of GARFT and DHFR disrupts the de novo purine biosynthesis pathway. drugbank.comnih.govovid.com This dual blockade of both purine and pyrimidine synthesis pathways leads to an inability of cancer cells to produce the necessary nucleotides for DNA and RNA formation, ultimately resulting in the cessation of cell growth and division. wikipedia.orgnih.gov The requirement of both thymidine and a purine source like hypoxanthine (B114508) to reverse the cytotoxic effects of this compound confirms its multi-targeted impact on both pathways. aacrjournals.orgnih.gov

Pharmacological Characterization of Pemetrexed

Pharmacokinetics

The pharmacokinetic properties of pemetrexed have been evaluated in cancer patients across various dose ranges. drugbank.comeuropa.eu Following intravenous administration, this compound exhibits specific characteristics regarding its systemic exposure, distribution, protein binding, and elimination. accord-healthcare.asianih.gov

Systemic Exposure and Dose Proportionality

Studies have shown that the total systemic exposure (Area Under the Curve - AUC) and the maximum plasma concentration (Cmax) of this compound increase proportionally with the increase in dose. drugbank.comfda.goveuropa.eubaxterpi.com This dose-proportional pharmacokinetics has been observed over a broad dose range, from 0.2 to 838 mg/m². drugbank.comaacrjournals.orghres.ca The pharmacokinetics of this compound remain consistent over multiple treatment cycles. drugbank.comfda.goveuropa.euhres.ca

Volume of Distribution

This compound has a steady-state volume of distribution. Reported values include approximately 16.1 liters drugbank.comfda.govnih.govbaxterpi.com and 9 L/m² accord-healthcare.asiaeuropa.eu. This compound is primarily confined to the plasma and interstitial compartments. cancercareontario.ca

Here is a table summarizing the reported steady-state volume of distribution:

ParameterValueUnitSource
Steady-state Volume of Distribution16.1 drugbank.comfda.govnih.govbaxterpi.comLiters drugbank.comfda.govnih.govbaxterpi.com
Steady-state Volume of Distribution9 accord-healthcare.asiaeuropa.euL/m² accord-healthcare.asiaeuropa.eu

Protein Binding

In vitro studies indicate that this compound is approximately 81% bound to plasma proteins. drugbank.comfda.govaccord-healthcare.asiamims.comeuropa.eunih.govwikipedia.orgjhoponline.com This binding is not significantly affected by varying degrees of renal impairment. fda.govaccord-healthcare.asiaeuropa.eu

Here is a table summarizing the plasma protein binding:

ParameterValueUnitSource
Plasma Protein Binding81%% drugbank.comfda.govaccord-healthcare.asiamims.comeuropa.eunih.govwikipedia.orgjhoponline.com

Elimination and Renal Clearance

This compound is primarily eliminated unchanged through renal excretion. drugbank.comaccord-healthcare.asiamims.comeuropa.eunih.govwikipedia.orgbccancer.bc.ca Approximately 70% to 90% of the administered dose is recovered unchanged in the urine within the first 24 hours following administration. drugbank.comaccord-healthcare.asiamims.comeuropa.eunih.govjhoponline.com Renal elimination occurs through both tubular secretion and, to a lesser extent, glomerular filtration. accord-healthcare.asiaeuropa.eu this compound is a substrate for organic anion transporter 3 (OAT3), a transporter protein in the kidney involved in its active secretion. drugbank.comnih.gov

In patients with normal renal function (creatinine clearance of 90 mL/min), the total systemic clearance of this compound is reported as 91.8 mL/min. drugbank.comaccord-healthcare.asiaeuropa.euaacrjournals.org The elimination half-life from plasma in patients with normal renal function is approximately 3.5 hours. drugbank.comaccord-healthcare.asiamims.comeuropa.eunih.govaacrjournals.orgwikipedia.orgjhoponline.com

Here is a table summarizing elimination parameters in patients with normal renal function:

ParameterValueUnitSource
Total Systemic Clearance91.8mL/min drugbank.comaccord-healthcare.asiaeuropa.euaacrjournals.org
Elimination Half-life3.5hours drugbank.comaccord-healthcare.asiamims.comeuropa.eunih.govaacrjournals.orgwikipedia.orgjhoponline.com
Unchanged Drug in Urine (24h)70-90% of dose drugbank.comaccord-healthcare.asiamims.comeuropa.eunih.govjhoponline.com

Pharmacodynamics

The pharmacodynamics of this compound involve its interaction with folate-dependent enzymes and the influence of cellular folate status and transport on its activity.

Relationship between this compound Exposure and Target Inhibition

Studies have demonstrated a clear relationship between systemic exposure to this compound and the inhibition of its target enzymes, particularly thymidylate synthase (TS). Plasma deoxyuridine (dUrd) concentration is used as a pharmacodynamic marker for TS inhibition; elevated plasma dUrd levels indicate sufficient this compound exposure to inhibit TS. nih.govnih.govplos.org Research in patients treated with this compound has shown that plasma dUrd levels are significantly elevated following administration, suggesting rapid TS inhibition. nih.govnih.gov The magnitude of this dUrd elevation has been shown to correlate with the area under the plasma concentration-time curve (AUC) of this compound. nih.govnih.govresearchgate.net This correlation indicates that higher systemic exposure to this compound leads to a greater degree of TS inhibition. nih.govresearchgate.net

Time Course and Extent of TS Inhibition

Following this compound administration, plasma deoxyuridine (dUrd) levels show a significant increase relative to baseline, typically observed on days 1 to 3 after treatment. nih.govnih.gov This rapid elevation suggests prompt inhibition of thymidylate synthase (TS). nih.gov However, studies indicate that the inhibition of TS by this compound may not be sustained, as deoxyuridine concentrations have been observed to return to baseline levels between 8 and 15 days after treatment. nih.govnih.govresearchgate.net This suggests that the TS inhibitory effects of this compound are relatively short-lived. nih.govresearchgate.net Research using FLT-PET imaging in preclinical models has also shown a transient "flare" in thymidine (B127349) salvage pathway activity, peaking at around 2 hours post-treatment, which is indicative of TS inhibition. nih.gov This "flare" dissipates by 24 hours, consistent with the time course of TS inhibition. nih.gov

Impact of Cellular Folate Status on Activity

Cellular folate levels significantly influence the activity of this compound. aacrjournals.orgaacrjournals.org Physiologic folates within cells can inhibit the polyglutamation of antifolates, including this compound, at the level of folylpolyglutamate synthetase (FPGS) and their target enzymes. aacrjournals.orgaacrjournals.org This inhibitory effect of cellular folates can reduce the activity of this compound. aacrjournals.orgaacrjournals.org As the extracellular concentration of 5-formyltetrahydrofolate increases, the formation of polyglutamated derivatives of this compound decreases. aacrjournals.org Conversely, a contraction of cellular tetrahydrofolate (THF) cofactor pools can lead to enhanced inhibition of GARFT and, to a lesser extent, TS by this compound. aacrjournals.org this compound is particularly sensitive to the level of physiologic folates in cells compared to some other antifolates. aacrjournals.org Studies have shown that as intracellular folates decrease, the contribution of GARFT inhibition to this compound activity increases. aacrjournals.org Pretreatment red blood cell total folate levels have been investigated as a potential predictive marker for response to this compound, with lower levels potentially associated with higher response rates. nih.gov

Paradoxical Preservation of Activity with Impaired Reduced Folate Carrier Function

While the reduced folate carrier (RFC) is a primary transporter of this compound into cells, impaired RFC function does not necessarily lead to a marked reduction in this compound activity. aacrjournals.orgaacrjournals.orgacs.orgaacrjournals.org This seemingly paradoxical preservation of activity is attributed to several factors. Loss of RFC function can lead to a contraction of cellular tetrahydrofolate cofactor pools due to diminished transport of reduced folates like 5-formyltetrahydrofolate. aacrjournals.orgaacrjournals.org As discussed earlier, decreased intracellular folate levels can enhance this compound's inhibition of GARFT, compensating for potentially reduced TS inhibition or decreased intracellular drug concentration due to impaired transport. aacrjournals.orgaacrjournals.org Furthermore, alternative transport pathways, such as the proton-coupled folate transporter (PCFT), can contribute to this compound uptake and sustain its activity even in the absence of functional RFC. ttuhsc.edu PCFT has demonstrated a high affinity for this compound, particularly at lower pH, and can increase the growth inhibitory activity of this compound. ttuhsc.edu The ubiquitous expression of PCFT in human tumors suggests that tumor cells are unlikely to develop resistance to this compound solely due to impaired RFC function because of the redundancy provided by PCFT. ttuhsc.edu

Pharmacodynamic MarkerRelationship with this compound Exposure (AUC)Time Course of Change
Plasma Deoxyuridine (dUrd)Positive correlation with magnitude of elevation (r²=0.23, P<0.05) nih.govresearchgate.netElevated on days 1-3, returning to baseline by days 8-15. nih.govnih.gov

Note: This table summarizes data regarding the relationship between this compound exposure and TS inhibition as reflected by plasma dUrd levels.

Mechanisms of Pemetrexed Resistance in Malignant Cells

Tumor Cell-Intrinsic Resistance Mechanisms

Intrinsic resistance mechanisms are those that arise from genetic or epigenetic alterations within the cancer cells, affecting how the drug is metabolized, transported, or how it interacts with its molecular targets. These changes can pre-exist in a subpopulation of tumor cells or be acquired during long-term therapy.

Pemetrexed exerts its anticancer effects by inhibiting several key enzymes involved in folate metabolism and, consequently, the synthesis of purines and pyrimidines necessary for DNA replication. nih.gov Alterations in the expression or activity of these target enzymes are a primary mechanism of resistance.

Thymidylate synthase (TS), encoded by the TYMS gene, is a critical enzyme in the de novo synthesis of deoxythymidine monophosphate (dTMP), a precursor for DNA synthesis. This compound's main mechanism of action involves the inhibition of TS. nih.gov Consequently, increased expression of TYMS is one of the most frequently investigated mechanisms of this compound resistance. nih.govfrontiersin.org

Elevated levels of TYMS can overcome the inhibitory effects of this compound, allowing for continued dTMP production and DNA synthesis, thereby promoting cell survival. nih.gov Studies have demonstrated a direct correlation between high TYMS expression and resistance to this compound in various cancer cell lines, including non-small cell lung cancer (NSCLC) and malignant pleural mesothelioma (MPM). nih.govfrontiersin.org For instance, this compound-resistant NSCLC and MPM cell lines have been shown to have significantly higher TYMS expression compared to their parental, sensitive counterparts. nih.govfrontiersin.orgnih.gov Conversely, knocking down TYMS expression using siRNA has been shown to re-sensitize resistant cells to this compound treatment. frontiersin.orgaacrjournals.org

Research has also shown that amplification of the TYMS gene can predict resistance in patients with advanced NSCLC. amegroups.org In malignant pleural mesothelioma, metabolomics analysis revealed that this compound-resistant cells, which exhibit higher TYMS expression, also maintain higher levels of dTMP, allowing them to escape the dTTP reduction that would normally be induced by the drug. frontiersin.orgnih.gov

Summary of Research Findings on TYMS Upregulation and this compound Resistance
Cancer TypeCell LinesKey FindingReference
Non-Small Cell Lung Cancer (NSCLC)PC-9/PEMResistant cells showed increased gene expression of thymidylate synthase compared to parental cells. nih.gov
Malignant Pleural Mesothelioma (MPM)N/A (Resistant cell lines established)TYMS expression was higher in resistant cell lines. Knocking down TYMS reduced drug resistance, while TYMS overexpression in parental cells increased resistance. frontiersin.orgnih.gov
Lung CancerPC6/MTA-4.0A significant increase in TYMS gene expression was observed in resistant cells. Decreased TYMS expression via siRNA enhanced this compound cytotoxicity. aacrjournals.org
NSCLCA549BMI1-mediated this compound resistance is associated with increased expression of thymidylate synthase. mdpi.com

Dihydrofolate reductase (DHFR) is another primary target of this compound, although the drug is considered a weaker inhibitor of DHFR compared to other antifolates like methotrexate (B535133). nih.gov DHFR plays a crucial role in folate metabolism by converting dihydrofolate to tetrahydrofolate, a vital cofactor for the synthesis of purines and thymidylate. nih.gov

Increased expression or amplification of the DHFR gene can lead to resistance against antifolate drugs. nih.gov Although less commonly cited than TYMS upregulation specifically for this compound, elevated DHFR levels can contribute to resistance by increasing the amount of enzyme that must be inhibited to disrupt DNA synthesis. amegroups.orgnih.gov The molecular mechanisms underlying resistance to methotrexate, a potent DHFR inhibitor, often involve increased DHFR expression, and this principle can extend to other antifolates that target this enzyme. nih.gov

For this compound to be effective, it must first enter the cancer cell and then be retained intracellularly in its active, polyglutamylated form. Mechanisms that impede these processes represent a significant avenue for resistance.

This compound enters cells primarily through membrane transporters, including the reduced folate carrier (RFC) and the folate receptor-α (FR-α). nih.gov A reduction in the expression or function of these transporters can significantly limit the intracellular concentration of the drug, thereby conferring resistance.

Studies have shown that some this compound-resistant NSCLC cells exhibit markedly downregulated levels of RFC. amegroups.org Similarly, a low expression level of folate receptor-alpha (FRα) has been shown to decrease this compound efficacy, as FRα facilitates the drug's entry into the cell. frontiersin.org In radioresistant lung adenocarcinoma cells, for example, a lower expression of FRα was associated with an increased IC50 value for this compound, indicating reduced sensitivity. frontiersin.org

The gene SLC19A1 encodes the reduced folate carrier (RFC), the primary transporter responsible for bringing this compound into the cell. nih.gov Alterations in SLC19A1 expression or function are a key mechanism of resistance. nih.gov

Decreased expression of SLC19A1 has been observed in this compound-resistant NSCLC cell lines. nih.gov Experimental knockdown of SLC19A1 using siRNA in parental, this compound-sensitive cell lines has been shown to confer resistance to the drug. nih.govoncotarget.com This demonstrates a direct causal link between reduced transporter function and the resistance phenotype. Furthermore, genomic deletion of SLC19A1 has been reported to increase the IC50 of this compound in human cancer cells. nih.gov

Polymorphisms within the SLC19A1 gene have also been explored as potential predictors of treatment outcome, suggesting that genetic variations in this transporter can influence a patient's response to this compound-based chemotherapy. nih.govnih.gov

Summary of Research Findings on SLC19A1 and this compound Resistance
Cancer TypeCell LinesKey FindingReference
Non-Small Cell Lung Cancer (NSCLC)A549/PEMResistant cells showed markedly decreased SLC19A1 gene expression. nih.gov
NSCLCA549 and PC-9siRNA-mediated knockdown of SLC19A1 endowed the parental cell lines with PEM resistance. nih.govoncotarget.com
NSCLCN/A (Patient Study)Polymorphisms in the SLC19A1 gene may predict for survival differences in this compound-treated patients. nih.gov
Human Cervical CancerHeLaGenomic deletion of SLC19A1 increases the IC50 of this compound. nih.gov

Alterations in Drug Transport and Intracellular Accumulation

Impaired Antifolate Polyglutamylation

This compound's efficacy is significantly dependent on its intracellular conversion to polyglutamated forms. This process, catalyzed by the enzyme folylpolyglutamate synthetase (FPGS), enhances the drug's retention within the cell and increases its affinity for target enzymes. amegroups.org Conversely, the enzyme γ-glutamyl hydrolase (GGH) removes these glutamate (B1630785) tails, facilitating the drug's efflux from the cell. nih.gov

A critical mechanism of resistance, therefore, involves the disruption of this metabolic process. Defective polyglutamylation, resulting from either decreased FPGS activity or increased GGH activity, leads to lower intracellular concentrations of active this compound, thereby diminishing its cytotoxic effects. amegroups.orgnih.gov Studies in non-small cell lung cancer (NSCLC) have identified that impaired polyglutamylation is a contributor to chemoresistance. amegroups.orgnih.gov For instance, specific single nucleotide polymorphisms (SNPs) in the GGH gene have been investigated in NSCLC patients, with some studies suggesting a potential link between certain genotypes and clinical survival, although not all results have been statistically significant. nih.gov

EnzymeFunction in Relation to this compoundImpact of Altered Activity on Resistance
Folylpolyglutamate Synthetase (FPGS) Adds glutamate residues to this compound, increasing its intracellular retention and activity. amegroups.orgDecreased activity leads to reduced this compound polyglutamylation and enhanced drug resistance.
γ-Glutamyl Hydrolase (GGH) Removes glutamate residues from polyglutamated this compound, promoting its efflux. nih.govIncreased activity leads to faster drug elimination and contributes to resistance. nih.gov

Oncogene and Oncoprotein Alterations

The genetic landscape of a tumor, particularly the status of its oncogenes and oncoproteins, can significantly influence its sensitivity to this compound. Alterations in these key regulatory proteins are a well-documented mechanism of resistance. nih.govsemanticscholar.org

In NSCLC, mutations in several oncogenes have been correlated with this compound efficacy.

EGFR : Patients with activating mutations in the Epidermal Growth Factor Receptor (EGFR) have shown better outcomes when treated with this compound compared to those with wild-type EGFR. nih.gov

ALK and ROS1 : Favorable clinical outcomes have also been reported in NSCLC patients with Anaplastic Lymphoma Kinase (ALK) and ROS1 rearrangements, with ALK-positive patients showing particularly good responses. nih.gov

KRAS and NRAS : Mutations in the RAS oncogene family, especially KRAS which is common in lung adenocarcinomas, are also considered positive factors for this compound treatment. nih.gov

The expression of certain oncoproteins also plays a predictive role. Thyroid Transcription Factor 1 (TTF-1), a marker used to classify NSCLC, is associated with better outcomes in patients with TTF-1-positive tumors who receive this compound-based therapy. nih.gov Conversely, alterations in some tumor suppressor genes may signify resistance. nih.gov

Gene/ProteinAlterationImplication for this compound Therapy
EGFR Activating MutationsPositive predictive factor for efficacy. nih.gov
ALK Gene RearrangementsAssociated with favorable outcomes. nih.gov
ROS1 Gene RearrangementsPositive factor for efficacy. nih.gov
KRAS/NRAS MutationsPositive factor for efficacy. nih.gov
TTF-1 Positive ExpressionAssociated with significantly better outcomes. nih.gov

DNA Synthesis and Repair Pathways

This compound exerts its cytotoxic effects by inhibiting key enzymes in folate metabolism, thereby disrupting the synthesis of purines and thymidine (B127349) required for DNA replication. nih.gov Consequently, alterations in these pathways are a primary mechanism of resistance.

The primary target enzyme, thymidylate synthase (TS), has been extensively studied. nih.gov Low expression levels of TS are correlated with chemosensitivity to this compound, while higher expression or amplification of the TS gene is found in resistant lung cancer cells. nih.gov Other target enzymes like dihydrofolate reductase (DHFR) and glycinamide (B1583983) ribonucleotide formyltransferase (GARFT) also contribute to resistance when their expression is elevated. amegroups.orgnih.gov

Furthermore, enhanced DNA repair systems can counteract the DNA damage induced by this compound, leading to resistance. nih.govmdpi.com Key pathways implicated include:

Base Excision Repair (BER) : This system repairs single-base DNA damage. Overexpression of components like uracil DNA glycosylase (UDG) is associated with higher drug resistance. nih.gov

Nucleotide Excision Repair (NER) : This pathway repairs bulky DNA lesions. nih.gov

Other Repair Proteins : Proteins such as MSH2 and Ku80 have also been implicated, with their silencing augmenting the viability of this compound-treated cells. nih.gov

Pathway/EnzymeRole in ResistanceResearch Finding
Thymidylate Synthase (TS) Overexpression/amplificationHigher TS levels are inversely correlated with this compound sensitivity in NSCLC patients. nih.gov
GARFT, DHFR Elevated expressionHigher levels of these target enzymes are associated with weaker responses to this compound. amegroups.orgnih.gov
Base Excision Repair (BER) Enhanced activityHigher expression of UDG is linked to increased resistance in NSCLC cell lines. nih.gov
Ku80, MSH2 Altered functionSilencing these DNA repair proteins increased the viability of cancer cells treated with this compound. nih.gov

Tumor Cell Biology and Phenotypic Plasticity

The intrinsic biological properties and adaptability of tumor cells play a crucial role in the development of chemoresistance. Phenotypic changes can render cells less susceptible to the effects of this compound. mdpi.com

EMT is a cellular program where epithelial cells acquire mesenchymal characteristics, which enhances tumor progression and metastasis. amegroups.org An activated EMT pathway is associated with resistance to this compound in NSCLC cell lines. amegroups.orgnih.gov Studies have shown that blocking the EMT pathway can help restore this compound sensitivity. amegroups.org The acquisition of this compound resistance has been demonstrated to enhance EMT, which is associated with the upregulation of the transcription factor ZEB1. nih.gov Furthermore, signaling pathways such as p38 and/or ERK may be involved in regulating this EMT-driven resistance. amegroups.orgnih.gov

The existence of cancer stem cells (CSCs), a subpopulation of tumor cells with self-renewal capabilities, is considered a primary reason for drug resistance. mdpi.comresearchgate.net this compound-resistant NSCLC cells have been found to display higher CSC activity compared to their sensitive parental cells. mdpi.comnih.gov This increased "stemness" is often accompanied by elevated expression of CSC-related proteins, such as BMI1 and CD44. mdpi.comnih.gov In NSCLC cell lines, greater resistance to this compound was observed in cells positive for the stem cell marker CD166. amegroups.org

This compound is a first-line drug for treating brain metastases from lung cancer. nih.govfrontiersin.org However, resistance is a significant clinical challenge. The cell adhesion molecule CD146 has been identified as a key player in this process. nih.govfrontiersin.org Studies have shown that CD146 levels are significantly increased in this compound-resistant brain metastases derived from NSCLC. nih.govfrontiersin.org Inhibition of CD146 was found to suppress this resistance. nih.govfrontiersin.org Mechanistically, CD146 mediates resistance by promoting DNA damage repair and regulating the NF-κB pathway to counteract apoptosis, thereby allowing cancer cells to evade the cytotoxic effects of this compound. nih.govfrontiersin.org

NF-κB Pathway Activation

The activation of the nuclear factor-kappa B (NF-κB) signaling pathway has been identified as a significant contributor to resistance against this compound in malignant cells. Research indicates that this pathway can be modulated by various factors, leading to a diminished therapeutic effect of the drug.

One mechanism involves the cell surface adhesion molecule CD146. Studies have shown that elevated levels of CD146 can promote resistance to this compound, particularly in non-small cell lung cancer (NSCLC) brain metastases. CD146 accomplishes this by upregulating the NF-κB signaling pathway, which in turn helps cancer cells evade apoptosis (programmed cell death) induced by this compound. frontiersin.org When the NF-κB pathway is active, it promotes the expression of anti-apoptotic proteins, thereby countering the cytotoxic effects of the chemotherapy. Conversely, inhibiting the NF-κB signaling pathway has been demonstrated to significantly increase the sensitivity of brain metastatic cells to this compound. frontiersin.org

The table below summarizes key research findings on the role of the NF-κB pathway in this compound resistance.

FactorMechanismEffect on this compound SensitivityCell Type
CD146 Upregulates NF-κB signaling, leading to resistance to apoptosis. frontiersin.orgDecreasedNSCLC Brain Metastasis Cells
This compound Induces PD-L1 expression via ERK and NF-κB pathway activation. nih.govPotentially DecreasedNSCLC Cells
IKK Inhibitor (BAY117082) Inhibits NF-κB signaling.IncreasedNSCLC Cells

Acquired Resistance Phenotypes

Development of Resistance During Long-Term Therapy

The prolonged administration of this compound in cancer therapy frequently leads to the development of acquired resistance, a phenomenon where cancer cells that were initially sensitive to the drug evolve to become refractory to its effects. nih.govoncotarget.com This resistance is a significant clinical challenge and arises from various molecular alterations within the cancer cells.

Several key mechanisms have been elucidated in the development of acquired resistance to this compound:

Upregulation of Thymidylate Synthase (TS): Thymidylate synthase is a primary target of this compound. oncotarget.com Increased expression of the TYMS gene, which codes for thymidylate synthase, is a well-established mechanism of this compound resistance. oncotarget.comnih.gov Higher levels of TS can overcome the inhibitory effect of this compound, allowing for continued DNA synthesis and cell proliferation. Studies have shown that this compound-resistant lung cancer cell lines exhibit significantly higher levels of TS expression compared to their parental, sensitive counterparts. aacrjournals.org

Altered Drug Transport: The uptake of this compound into cancer cells is crucial for its activity. Reduced expression of the solute carrier family 19 member 1 (SLC19A1), also known as the reduced folate carrier (RFC), can lead to decreased intracellular accumulation of the drug, thereby conferring resistance. oncotarget.comnih.gov This mechanism has been observed in this compound-resistant NSCLC cell lines. oncotarget.com

Changes in Folate Metabolism: The enzyme folylpolyglutamate synthetase (FPGS) is responsible for the polyglutamylation of this compound within the cell. This process traps the drug intracellularly and enhances its inhibitory activity against target enzymes. Decreased expression of FPGS has been associated with acquired resistance to this compound. aacrjournals.org

Activation of Alternative Signaling Pathways: Cancer cells can develop resistance by activating pro-survival signaling pathways that bypass the effects of this compound. For instance, the Hedgehog signaling pathway has been implicated in this compound resistance in NSCLC cells. This compound-resistant cells have shown increased expression of key components of this pathway, such as GLI1, GLI2, GLI3, PTCH1, and SHH. iiarjournals.org

The following table details some of the molecular changes observed in cancer cells that have developed resistance to long-term this compound therapy.

Gene/ProteinAlteration in Resistant CellsConsequenceCancer Type
Thymidylate Synthase (TS) Increased expression oncotarget.comaacrjournals.orgOvercomes drug's inhibitory effectNSCLC
SLC19A1 (RFC) Decreased expression oncotarget.comnih.govReduced intracellular drug accumulationNSCLC
FPGS Decreased expression aacrjournals.orgReduced intracellular drug retention and activityLung Cancer
Hedgehog Pathway Genes (GLI1, GLI2, SHH, etc.) Increased expression iiarjournals.orgActivation of pro-survival signalingNSCLC

Cross-Resistance with Other Agents, e.g., EGFR-TKIs

A significant concern in cancer therapy is the development of cross-resistance, where resistance to one therapeutic agent confers resistance to another, often mechanistically different, drug. This phenomenon has been observed between this compound and epidermal growth factor receptor (EGFR) tyrosine kinase inhibitors (TKIs).

The development of resistance to this compound can lead to a cellular state that is also resistant to EGFR-TKIs, such as erlotinib (B232). One study demonstrated that this compound-resistant NSCLC cells harboring an EGFR mutation also acquired resistance to erlotinib. oncotarget.comnih.gov The underlying mechanism in this case was the activation of the Akt signaling pathway. While erlotinib could still inhibit the phosphorylation of EGFR and Erk, it was unable to suppress the phosphorylation of Akt in the this compound-resistant cells, allowing them to survive. oncotarget.com

Conversely, the acquisition of resistance to this compound can involve the activation of pathways that are targets of other drugs. For example, in EML4-ALK rearranged NSCLC, acquired resistance to this compound has been associated with the increased expression of EGFR and HER2. nih.gov This activation of the EGFR-HER2 pathway renders the cells sensitive to pan-HER inhibitors like afatinib, suggesting a potential strategy to overcome this specific form of this compound resistance. nih.gov

While some mechanisms lead to cross-resistance, it is important to note that in certain clinical scenarios, this compound may still be effective after the development of resistance to EGFR-TKIs. nih.gov The interplay between the resistance mechanisms of these two classes of drugs is complex and can be influenced by the specific genetic background of the tumor.

The table below provides a summary of the observed cross-resistance mechanisms between this compound and EGFR-TKIs.

Initial ResistanceAcquired Cross-ResistanceMolecular MechanismCancer Type
This compoundErlotinibUpregulated Akt activation oncotarget.comnih.govEGFR-mutant NSCLC
This compound-Increased expression of EGFR and HER2 nih.govEML4-ALK rearranged NSCLC

Biomarkers for Pemetrexed Efficacy and Toxicity

Predictive Biomarkers of Response

Predictive biomarkers are crucial for identifying patients who are most likely to benefit from pemetrexed therapy. These biomarkers are often related to the drug's mechanism of action and the cellular pathways it affects.

This compound functions by inhibiting several key enzymes involved in folate metabolism, which is essential for the synthesis of nucleotides required for DNA and RNA replication. The expression levels of these target enzymes within tumor cells can significantly influence the drug's efficacy.

Thymidylate synthase (TS), encoded by the TYMS gene, is a critical enzyme in the folate pathway and a primary target of this compound. capes.gov.brnih.gov It catalyzes the conversion of deoxyuridine monophosphate (dUMP) to deoxythymidine monophosphate (dTMP), a necessary precursor for DNA synthesis. researchgate.net The expression level of TS, at both the messenger RNA (mRNA) and protein levels, has been extensively studied as a predictive biomarker for this compound sensitivity.

Research consistently indicates that low TS expression in tumor tissues is associated with better clinical outcomes for patients treated with this compound. nih.govnih.gov Preclinical studies have shown that cancer cell lines with lower TS expression are more sensitive to this compound. researchgate.net This correlation has been observed in various clinical trials involving patients with non-small cell lung cancer (NSCLC) and malignant pleural mesothelioma.

Similarly, investigations into TS mRNA levels have yielded comparable results. asco.org Low expression levels of plasma TS mRNA have been shown to correlate with increased tumor sensitivity to this compound-based chemotherapy in patients with advanced NSCLC. nih.govamegroups.cn The general consensus from multiple studies is that overexpression of TS is a mechanism of resistance to this compound, leading to reduced treatment response. frontiersin.orgnih.gov

Table 1: Impact of Thymidylate Synthase (TS) Expression on this compound Efficacy

Biomarker Level Patient Population Clinical Outcome Reference
Low Protein Expression (H-score ≤150) NSCLC Longer Median PFS (4.8 vs 3.4 months) nih.govresearchgate.net
Low Protein Expression Adenocarcinoma Longer Median PFS (4.8 vs 3.8 months) nih.govresearchgate.net
Low Protein Expression Adenocarcinoma Longer Median OS (21.4 vs 10.0 months) nih.govresearchgate.net
Low Protein Expression (Nuclear H-score <70) NSCLC Longer Median PFS (7.1 vs 2.6 months) nih.gov
Low mRNA Expression Advanced NSCLC Increased Tumor Sensitivity nih.govamegroups.cn

Dihydrofolate reductase (DHFR) is another key enzyme in the folate pathway that is targeted by this compound. capes.gov.brnih.govnih.gov It is responsible for reducing dihydrofolate to tetrahydrofolate, a vital cofactor for various metabolic processes, including nucleotide synthesis. The expression level of DHFR has been investigated as a potential biomarker for this compound efficacy.

Studies have suggested that, similar to TS, low expression of DHFR may be associated with a better response to this compound. Research on NSCLC patients found that low plasma DHFR mRNA levels were correlated with increased tumor sensitivity to this compound combined with cisplatin (B142131). nih.govamegroups.cn In one study, patients with low DHFR protein expression (H-score ≤120) showed a trend towards a longer median PFS compared to those with high DHFR expression (5.8 vs. 3.6 months), although this difference was not statistically significant. nih.govresearchgate.net

However, the predictive value of DHFR expression is considered less robust than that of TS. nih.gov While TS expression has shown a more consistent and significant correlation with clinical outcomes in this compound-treated patients, the association for DHFR has been less definitive. nih.govresearchgate.net Nevertheless, as a direct target of the drug, its expression level remains a relevant factor in understanding the mechanisms of this compound sensitivity and resistance. amegroups.cn

Table 2: Impact of Dihydrofolate Reductase (DHFR) Expression on this compound Efficacy

Biomarker Level Patient Population Clinical Outcome Reference
Low mRNA Expression Advanced NSCLC Increased Tumor Sensitivity to this compound/Cisplatin nih.govamegroups.cn

Genetic variations, such as single nucleotide polymorphisms (SNPs), in genes encoding enzymes of the folate pathway can alter enzyme activity and influence the efficacy and toxicity of antifolate drugs like this compound. nih.gov

One of the most studied genes is methylenetetrahydrofolate reductase (MTHFR), which plays a central role in folate metabolism. pmjournal.irpmjournal.ir The C677T polymorphism in the MTHFR gene is a notable variant that has been investigated for its impact on this compound treatment outcomes. nih.govpmjournal.ir However, studies have produced conflicting results, with some showing no significant association between the C677T polymorphism and survival in patients treated with this compound-based chemotherapy, while others suggest it may have a predictive role. pmjournal.irpmjournal.ir

Another gene of interest is methylenetetrahydrofolate dehydrogenase 1 (MTHFD1). A study in patients with malignant pleural mesothelioma found that the presence of at least one polymorphic MTHFD1 rs2236225 allele was associated with a significantly lower response rate and shorter progression-free survival compared to non-carriers. nih.govnih.gov This suggests that polymorphisms in MTHFD1 could serve as potential markers for this compound treatment outcomes in this patient population. nih.govnih.gov

MicroRNAs (miRNAs) are small, non-coding RNA molecules that regulate gene expression post-transcriptionally. They can influence various cellular processes, including drug resistance, by targeting the mRNA of key enzymes. The expression levels of specific circulating miRNAs have emerged as potential non-invasive biomarkers for predicting response to this compound.

Research has focused on miRNAs that are potentially involved in regulating the folate pathway. In studies of patients with advanced NSCLC, circulating levels of miR-22, miR-24, and miR-34a were found to be upregulated compared to healthy controls. nih.govscispace.com

Further investigation into their predictive value revealed that high expression of miR-22 was significantly correlated with a lack of response and the development of progressive disease in NSCLC patients treated with this compound-based chemotherapy. nih.govscispace.com This finding suggests that miR-22 could act as a novel predictive biomarker for resistance to this compound. nih.govresearchgate.net In the same study, no significant associations with clinical outcome were found for miR-24 and miR-34a. nih.govscispace.com The targets of these miRNAs have been identified as being involved in the folate pathway, underscoring their potential role in modulating the response to antifolate therapy. nih.gov

Table 3: Association of Specific MicroRNAs with this compound Treatment Outcome

MicroRNA Expression Level in NSCLC Patients Association with Clinical Outcome Reference
miR-22 Upregulated Higher expression observed in patients with progressive disease; potential predictor of non-response. nih.govscispace.com
miR-24 Upregulated No significant association with clinical outcome reported. nih.govscispace.com

MicroRNAs (miRNAs) as Predictive Biomarkers

Circulating miRNA Profiles

Circulating microRNAs (miRNAs) have emerged as potential non-invasive biomarkers for predicting the response to chemotherapy. Studies have investigated the role of specific circulating miRNAs in patients with non-small cell lung cancer (NSCLC) undergoing this compound-based treatment.

One study identified that circulating levels of miR-22, miR-24, and miR-34a were upregulated in NSCLC patients compared to healthy controls. nih.govunipa.it Notably, a significantly higher expression of miR-22 was observed in patients who developed progressive disease. nih.govunipa.it This suggests that elevated circulating miR-22 may be a predictive biomarker for a lack of response to this compound. nih.gov The involvement of these particular miRNAs is thought to be linked to the folate pathway, which is the primary target of this compound. unipa.itscispace.com Specifically, miR-24 has been found to regulate dihydrofolate reductase, a target of this compound, while miR-22 and miR-34a are known to target methylenetetrahydrofolate reductase (MTHFR), a key enzyme in folate metabolism. unipa.it

While these preliminary findings are promising, further investigation is required to validate these circulating miRNAs as robust predictive biomarkers for this compound efficacy in a clinical setting. scispace.com

Metabolomic Profiling for Efficacy Prediction

Metabolomic profiling, which analyzes the global profile of small-molecule endogenous metabolites in biological samples, offers a promising avenue for predicting patient response to this compound. By examining the metabolic fingerprint of a patient's serum before treatment, it may be possible to identify those who will benefit most from this chemotherapy.

Several studies have identified panels of metabolites that can differentiate between responders and non-responders to this compound-based chemotherapy in lung adenocarcinoma. One study found 157 metabolites that were differentially expressed between the two groups. nih.gov From these, a predictive model was developed using a panel of three specific metabolites. nih.gov

Another study identified a panel of eight potential metabolic biomarkers that were differentially expressed between patients with progressive disease and those with disease control. This panel included hypotaurine, taurine, choline, betaine, dimethylglycine, uridine, dodecanoylcarnitine, and L-palmitoylcarnitine. A logistic regression model based on this eight-metabolite panel was able to discriminate between patients who might benefit from this compound-platinum chemotherapy with over 90% accuracy.

Predictive Metabolite Panels for this compound Efficacy

Study FocusMetabolite PanelKey FindingsReference
Response Prediction in Lung AdenocarcinomaPhosphatidylserine 20:4/20:1, Sphingomyelin d18:1/18:0, Phosphatidic Acid 18:1/20:0A model with these metabolites predicted response with an Area Under the Receiver Operating Characteristic curve (AUROC) of 0.7968. nih.gov

Folylpolyglutamate Synthetase (FPGS) Expression

Folylpolyglutamate synthetase (FPGS) is a critical enzyme in the mechanism of action of this compound. It facilitates the conversion of this compound into its more active polyglutamated forms within the cell. These polyglutamated forms are retained more effectively in tumor cells and exhibit a greater inhibitory effect on target enzymes. Consequently, the expression level of FPGS in tumor tissue has been investigated as a potential biomarker for this compound efficacy.

FPGS Expression and this compound Efficacy in Malignant Pleural Mesothelioma

FPGS Expression LevelAssociated Clinical OutcomeSignificance
HighLonger Progression-Free SurvivalSignificant
HighBetter Objective Tumor ResponseSignificant
HighImproved Disease Control RateSignificant

Thymidine (B127349) Phosphorylase Expression

While this compound's primary mechanism of action involves the inhibition of thymidylate synthase (TS), the role of other enzymes in nucleotide synthesis pathways, such as thymidine phosphorylase, as predictive biomarkers is less clear. Thymidine phosphorylase is involved in the catabolism of thymidine.

Current research has not established a strong, direct correlation between the expression of thymidine phosphorylase and the efficacy of this compound. The majority of studies investigating enzymatic biomarkers for this compound response have focused on the expression of its direct targets, most notably thymidylate synthase. Low expression of TS has been more consistently associated with a better response to this compound. Further research is needed to elucidate any potential predictive role of thymidine phosphorylase expression in the context of this compound therapy.

EGFR Mutation Status

The epidermal growth factor receptor (EGFR) mutation status has emerged as a significant factor influencing the efficacy of this compound, particularly in non-small cell lung cancer (NSCLC). Several studies have suggested that patients with EGFR-mutated NSCLC may derive greater benefit from this compound-based chemotherapy compared to those with wild-type EGFR.

Some research indicates that the efficacy of this compound may differ between various types of EGFR mutations. For instance, one study observed that patients with an exon 21 (L858R) mutation had a significantly longer progression-free survival (PFS) when treated with this compound compared to those with an exon 19 deletion. However, other studies have not found a significant difference in PFS between these two common EGFR mutation subtypes when treated with platinum-based chemotherapy combined with this compound. nih.gov

Furthermore, in patients with advanced NSCLC harboring EGFR exon 20 insertion mutations, first-line this compound-based chemotherapy has been shown to result in a longer median PFS compared to non-pemetrexed-based chemotherapy (5.5 vs. 3.0 months). nih.gov this compound-based regimens have also demonstrated efficacy in NSCLC patients with EGFR mutations who have developed resistance to EGFR tyrosine kinase inhibitors (TKIs). mdpi.comresearchgate.net

This compound Efficacy in EGFR-Mutated NSCLC

EGFR Mutation SubtypeThis compound-Based Therapy OutcomeReference
Exon 21 (L858R) vs. Exon 19 DeletionSome studies suggest longer PFS with L858R, while others show no significant difference. nih.gov
Exon 20 InsertionLonger median PFS with first-line this compound-based chemotherapy compared to non-pemetrexed regimens. nih.gov
Post-EGFR-TKI ResistanceThis compound-based regimens are effective. mdpi.comresearchgate.net

Mean Corpuscular Volume (MCV) Changes

Changes in the mean corpuscular volume (MCV) of red blood cells during treatment with this compound have been identified as a potential predictive biomarker for treatment efficacy in patients with advanced non-small cell lung cancer (NSCLC). This compound, as an antifolate, can induce macrocytosis, which is an increase in the size of red blood cells.

Impact of MCV Change on Survival in NSCLC Patients Treated with this compound

Change in MCV (ΔMCV)Median Progression-Free Survival (PFS)Median Overall Survival (OS)Reference
>5 fL7 months17 months d-nb.info
≤5 fL3 months10 months d-nb.info

Biomarkers for Toxicity Prediction

Predicting which patients are at a higher risk of developing severe toxicities from this compound is as critical as predicting efficacy. Identifying such biomarkers can allow for proactive management strategies to mitigate adverse effects.

A well-established biomarker for predicting hematological toxicity from this compound is an elevated plasma homocysteine concentration. nih.govnih.gov High levels of homocysteine are indicative of an impaired functional folate status, which can exacerbate the toxic effects of this antifolate agent. nih.govnih.gov The routine supplementation with folic acid and vitamin B12 prior to and during this compound treatment has been shown to reduce the incidence of severe toxicities, underscoring the importance of folate status. nih.gov

Metabolomic profiling has also identified potential biomarkers for predicting toxicity. One study found 76 metabolites associated with hematological toxicity and 54 with hepatotoxicity in patients receiving this compound plus platinum chemotherapy. nih.gov Specific panels of metabolites were able to predict hematological and hepatotoxicity with high accuracy. nih.gov

Metabolomic Panels for this compound Toxicity Prediction

Toxicity TypePredictive Metabolite PanelPredictive Ability (AUROC)Reference
Hematological ToxicityTriglyceride 14:0/22:3/22:5, 3-(3-Hydroxyphenyl) Propionate Acid, Carnitine C18:00.7954 nih.gov
HepatotoxicityStearidonic acid, Thromboxane B3, l-Homocitrulline, Phosphoinositide 20:3/18:00.8186 nih.gov

Additionally, certain clinical factors and single-nucleotide polymorphisms (SNPs) in genes related to the folate and methionine cycles may help predict the risk of toxicities. For example, poor performance status and low body mass index have been associated with a higher risk of febrile neutropenia.

Plasma Homocysteine Levels

Elevated plasma homocysteine (Hcy) levels have been identified as a significant predictor of severe toxicity in patients undergoing this compound treatment. nih.goviiarjournals.org Homocysteine is an amino acid that requires folate and vitamin B12 for its metabolism. This compound's mechanism of action involves the inhibition of folate-dependent enzymes, which can lead to an accumulation of homocysteine, particularly in patients with pre-existing folate deficiency.

Early clinical trials with this compound revealed that patients with high baseline homocysteine levels were at a greater risk of experiencing severe side effects, including hematological toxicity. nih.gov This observation led to the now-standard practice of administering folic acid and vitamin B12 supplementation to patients receiving this compound, which has been shown to reduce the incidence of severe toxicities. nih.gov

Even with vitamin supplementation, studies have shown that pretreatment plasma homocysteine levels can still correlate with the degree of hematological toxicity. nih.gov One study found a significant correlation between pretreatment plasma Hcy and the nadir of absolute leukocyte and thrombocyte counts, as well as the decline rates of leukocytes, hemoglobin, and thrombocytes. nih.gov

BiomarkerAssociated ToxicityKey Findings
Plasma Homocysteine (Hcy) Hematological Toxicity (Thrombocytopenia, Neutropenia) nih.govPretreatment levels significantly predict severe thrombocytopenia and neutropenia. nih.gov
Gastrointestinal Toxicity (Diarrhea, Mucositis) nih.govElevated levels are associated with an increased risk of severe diarrhea and mucositis. nih.gov

Plasma Methylmalonic Acid Levels

Similar to homocysteine, plasma methylmalonic acid (MMA) is another indicator of vitamin B12 status. Elevated MMA levels are a sensitive marker for vitamin B12 deficiency. In the context of this compound therapy, pretreatment MMA levels have been shown to be an independent predictor of certain toxicities. nih.gov

Specifically, elevated baseline MMA levels have been significantly and independently associated with grade 3/4 diarrhea and mucositis. nih.gov While homocysteine levels can also predict these toxicities, MMA provides an additional, independent marker. Patients with elevated levels of both homocysteine and MMA are considered to be at a particularly high risk for severe treatment-related toxicity. nih.gov

The measurement of both plasma homocysteine and methylmalonic acid can therefore help to identify patients who may benefit from more intensive vitamin supplementation or closer monitoring during this compound treatment.

BiomarkerAssociated ToxicityKey Findings
Plasma Methylmalonic Acid (MMA) Gastrointestinal Toxicity (Diarrhea, Mucositis) nih.govPretreatment levels significantly and independently predict grade 3/4 diarrhea and mucositis. nih.gov

γ-Glutamyl Hydrolase Expression

γ-Glutamyl hydrolase (GGH) is an enzyme that plays a crucial role in the metabolism of folates and antifolates like this compound. Inside the cell, this compound is converted into polyglutamated forms, which are more potent inhibitors of its target enzymes. GGH reverses this process by removing the glutamate (B1630785) residues, thereby inactivating the drug.

Research has suggested that the expression and activity of GGH can influence the efficacy of this compound. Higher levels of GGH expression have been associated with increased resistance to this compound in non-small cell lung cancer cell lines. In clinical studies, elevated GGH expression in tumor tissue has been linked to a poorer response to this compound-based chemotherapy.

Furthermore, single nucleotide polymorphisms (SNPs) in the GGH gene have been investigated as potential biomarkers. Certain SNPs may lead to altered enzyme activity, which in turn could affect the intracellular concentration and efficacy of this compound. While the direct measurement of GGH expression is not yet a routine clinical practice, it remains an area of active research for personalizing this compound therapy.

Metabolomic Profiling for Toxicity Prediction

Metabolomics, the large-scale study of small molecules within cells, tissues, or biofluids, offers a promising approach to identifying predictive biomarkers for drug toxicity. By analyzing the serum metabolome of patients before treatment, it is possible to identify metabolic signatures that are associated with an increased risk of developing adverse reactions to this compound.

A study involving patients with lung adenocarcinoma treated with this compound plus platinum-based chemotherapy identified several metabolites that were associated with hematological and hepatic toxicities. researchgate.netnih.gov For instance, a panel of metabolites including triglyceride 14:0/22:3/22:5, 3-(3-Hydroxyphenyl) Propionate Acid, and Carnitine C18:0 was found to have a good predictive ability for hematological toxicity. researchgate.netnih.gov Similarly, a different set of metabolites, including stearidonic acid, Thromboxane B3, l-Homocitrulline, and phosphoinositide 20:3/18:0, showed strong predictive potential for hepatotoxicity. researchgate.netnih.gov

These findings suggest that metabolomic profiling could be a valuable tool for identifying patients at high risk of specific toxicities before the initiation of this compound therapy, potentially allowing for preemptive management strategies.

Toxicity TypePredictive Metabolite Panel
Hematological Toxicity Triglyceride 14:0/22:3/22:5, 3-(3-Hydroxyphenyl) Propionate Acid, Carnitine C18:0 researchgate.netnih.gov
Hepatotoxicity Stearidonic Acid, Thromboxane B3, l-Homocitrulline, Phosphoinositide 20:3/18:0 researchgate.netnih.gov

Preclinical Research Models for Pemetrexed Studies

In Vitro Cellular Models

A wide array of human cancer cell lines has been pivotal in the initial characterization of pemetrexed's cytotoxic activity across different cancer types. These cell-based assays are fundamental for determining the sensitivity of various malignancies to the drug and for identifying the molecular factors that influence its efficacy.

Non-Small Cell Lung Cancer (NSCLC): this compound has demonstrated notable activity against NSCLC cell lines. For example, its effectiveness has been shown in cell lines like A549, H1975, and HCC827. frontiersin.org The expression levels of thymidylate synthase (TS), a key enzyme inhibited by this compound, often correlate with the sensitivity of these cell lines to the drug.

Mesothelioma: In mesothelioma cell lines such as MSTO-211H, NCI-H2052, NCI-H2452, and NCI-H28, this compound has shown potent growth-inhibitory effects. spandidos-publications.com These preclinical findings were instrumental in establishing its clinical use for treating malignant pleural mesothelioma.

Breast Cancer: The anticancer activity of this compound has been assessed in various breast cancer cell lines, including MCF-7. spandidos-publications.com

Ovarian Cancer: this compound's efficacy has been evaluated in ovarian cancer cell lines, often in combination with other chemotherapeutic agents like cisplatin (B142131).

Cervical Cancer: Research has also extended to cervical cancer cell lines to explore the potential of this compound in treating this disease. researchgate.net

Chordoma: In the context of chordoma, a rare bone cancer, studies utilizing cell lines have investigated this compound's ability to inhibit tumor growth. researchgate.netnih.gov

The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound in various cancer cell lines, providing a quantitative measure of its potency.

Cell LineCancer TypeIC50 (µM)
MSTO-211HMesothelioma1.2
NCI-H2052Mesothelioma0.1
NCI-H2452Mesothelioma10
NCI-H28Mesothelioma8.4
MCF-7Breast Cancer5.5
A549NSCLC0.328
NCI-H460NSCLC0.137
NCI-H3122NSCLC0.077

Source: spandidos-publications.commdpi.com

To unravel the mechanisms by which cancer cells develop resistance to this compound, researchers have established resistant cell line models. This is typically achieved by exposing parent cancer cell lines to progressively higher concentrations of this compound over time. For instance, this compound-resistant NSCLC cell lines (PC-9/PEM and A549/PEM) have been developed from their parental counterparts. nih.govresearchgate.netresearchgate.net Similarly, resistant mesothelioma cell lines have been generated to study resistance mechanisms in this disease. nih.gov

Studies comparing these resistant cell lines to their sensitive parent cells have identified several key molecular changes that contribute to drug resistance. A common finding is the increased expression of thymidylate synthase, the primary target of this compound. nih.govresearchgate.net Other mechanisms include alterations in the expression of folate transporters, which are necessary for this compound to enter the cell.

In vitro studies have been instrumental in identifying drugs that work synergistically with this compound, meaning the combination is more effective than the sum of their individual effects.

With Cisplatin: The combination of this compound and cisplatin has shown synergistic effects in mesothelioma and NSCLC cell lines. nih.gov However, in some KRAS-dependent lung cancer cells like A549, cisplatin monotherapy was found to be more cytotoxic than the combination. nih.gov

With Gemcitabine (B846): The interaction between this compound and gemcitabine has been investigated in various cancer cell lines, with some preclinical studies reporting cytotoxic synergy. aacrjournals.orgnih.gov

With EGFR Tyrosine Kinase Inhibitors (TKIs): In EGFR-mutant NSCLC cell lines, combining this compound with EGFR-TKIs like osimertinib (B560133) has been shown to delay the emergence of drug resistance. iiarjournals.orgiiarjournals.org

With Immune Checkpoint Inhibitors: this compound has been found to increase the expression of PD-L1 on NSCLC cells, suggesting it may enhance the efficacy of immune checkpoint inhibitors that target the PD-1/PD-L1 pathway. nih.govnih.govnih.gov

In Vivo Animal Models

To assess the antitumor activity of this compound in a living organism, researchers frequently use mouse xenograft models. These models involve implanting human cancer cells into immunodeficient mice, where they grow to form tumors. Xenograft models have been established for a variety of cancers, including NSCLC, mesothelioma, breast cancer, and chordoma, often using the same cell lines that were studied in vitro. frontiersin.orgresearchgate.netresearchgate.netnih.gov

In these animal models, the effectiveness of this compound is evaluated by monitoring tumor growth over time. Treatment with this compound has been shown to significantly inhibit tumor growth in various xenograft models. For example, in an NSCLC xenograft model using H2009 cells, the combination of this compound and a peptide targeting E2F transcription factors showed enhanced antitumor effects compared to either agent alone. nih.gov Similarly, this compound has demonstrated growth inhibition in a preclinical mouse xenograft model of human chordoma. researchgate.netnih.gov In some NSCLC xenograft models, the combination of this compound with metformin (B114582) has also shown additive antiproliferative and antiangiogenic effects. frontiersin.orgnih.gov

Investigation of Combination Therapies

Preclinical research has extensively explored the synergistic or additive effects of this compound with other cytotoxic agents and targeted therapies. These studies, conducted in various in vitro and in vivo models, have provided the foundational rationale for combination chemotherapy regimens in clinical practice.

Combination with Platinum-Based Agents

The combination of this compound with platinum compounds, particularly cisplatin and carboplatin, has been a cornerstone of treatment for non-small cell lung cancer (NSCLC) and malignant pleural mesothelioma. Preclinical investigations have demonstrated a greater-than-additive effect on tumor growth delay when this compound is combined with cisplatin. nih.gov In H460 and Calu-6 human NSCLC nude mouse xenograft models, the combination therapy showed enhanced activity compared to either agent alone. nih.gov Preclinical models have also suggested that this compound and cisplatin are synergistic. ascopubs.org Similarly, preclinical evidence has indicated that this compound exhibits additive or synergistic activity when combined with carboplatin. cancernetwork.comcancernetwork.com These findings provided a strong basis for the clinical development of these combination regimens. ascopubs.orgnih.govnih.gov

Combination with Gemcitabine

Preclinical studies have consistently shown cytotoxic synergy when this compound is combined with gemcitabine. nih.govnih.gov The sequence of administration appears to be a critical determinant of the therapeutic outcome. In vivo studies using athymic nude mice with H2122 NSCLC subcutaneous tumors revealed that sequential treatment with this compound followed by gemcitabine was significantly more effective than single-agent therapy, delaying tumor growth by at least 14 days without notable toxicity. aacrjournals.orgascopubs.org Conversely, administering gemcitabine before this compound was detrimental and less effective than either drug used alone. aacrjournals.orgascopubs.org Concurrent administration of both drugs delayed tumor growth by 12 days but was associated with some toxic side effects. aacrjournals.orgascopubs.org These preclinical findings underscore the importance of optimizing the administration schedule to maximize the synergistic effects of this combination. aacrjournals.orgresearchgate.net

Table 1: In Vivo Efficacy of this compound and Gemcitabine Combinations in H2122 NSCLC Xenograft Model

Treatment Regimen Tumor Growth Delay (days) Toxicity Notes
This compound (alone) 12 to 18 -
Gemcitabine (alone) 10 to 14 -
This compound + Gemcitabine (Concurrent) 12 Some toxic side effects
Gemcitabine then this compound (Sequential) Not better than single agents Detrimental
This compound then Gemcitabine (Sequential) ≥ 14 No toxicity noted

Data sourced from studies in athymic nude mice bearing H2122 NSCLC subcutaneous tumors. aacrjournals.orgascopubs.org

Combination with Other Chemotherapeutic Agents

The therapeutic potential of this compound in combination with other cytotoxic drugs has also been evaluated. In pancreatic cancer cell lines, the combination of this compound and irinotecan (B1672180) demonstrated strong, schedule-independent synergistic cytotoxic activity. nih.gov This preclinical study provided a basis for considering this combination as a potential salvage therapy for pancreatic cancer. nih.gov Other combinations that have been suggested for exploration based on synergistic potential include this compound with docetaxel (B913) and oxaliplatin. nih.gov

Combination with Targeted and Immunotherapies

More recent preclinical research has focused on combining this compound with targeted agents and immunotherapies.

In the realm of targeted therapy, the combination of this compound with LY2603618, a checkpoint kinase 1 (CHK1) inhibitor, showed a significant increase in growth inhibition of NCI-H2122 and NCI-H441 xenograft tumors in mice. nih.gov The combination treatment led to an arrest of DNA synthesis following the initiation of the S-phase in cancer cells. nih.gov

In the context of immunotherapy, this compound has been shown to modulate the tumor microenvironment, making it more favorable for immune checkpoint blockade. bmj.com Preclinical studies have demonstrated that this compound treatment can increase the expression of Programmed Death-Ligand 1 (PD-L1) on NSCLC cells. bmj.comnih.govmdpi.com This upregulation of PD-L1, induced by this compound, enhances the efficacy of anti-PD-L1 antibody therapy, leading to increased T cell-mediated cytotoxicity against cancer cells. bmj.commdpi.com Furthermore, combining this compound with dual immune checkpoint blockade targeting both PD-L1 and Human Leukocyte Antigen-G (HLA-G) has been shown to significantly promote cytotoxic T lymphocyte (CTL)-mediated cytotoxicity in both in vitro and in vivo NSCLC models. nih.gov Sublethal doses of this compound were found to enhance the expression of both PD-L1 and HLA-G, potentiating the anti-tumor immune response. nih.gov

Table 2: Preclinical Findings of this compound in Combination with Targeted and Immunotherapies

Combination Agent Cancer Model Key Findings
LY2603618 (CHK1 inhibitor) NCI-H2122 & NCI-H441 xenografts Significant increase in tumor growth inhibition; Arrest of DNA synthesis. nih.gov
Anti-PD-L1 Antibody NSCLC cell lines & syngeneic mouse models This compound increases PD-L1 expression; Enhanced T cell-mediated cytotoxicity. bmj.commdpi.com
Anti-PD-L1 and Anti-HLA-G Antibodies NSCLC cell lines & xenograft mouse models This compound enhances expression and glycosylation of PD-L1 and HLA-G; Significantly promoted CTL-mediated cytotoxicity. nih.gov

Advanced Pemetrexed Analogue and Derivative Research

Rational Design and Synthesis of Novel Analogues

The rational design of Pemetrexed derivatives aims to address the limitations of the parent drug while maintaining or improving its anticancer activity seejph.com. This approach often involves modifying the core structure of this compound to enhance its pharmacological properties seejph.comseejph.com. For instance, the incorporation of benzoxazine (B1645224) derivatives into the this compound structure has been explored to potentially improve solubility, increase cellular uptake, and enhance penetration into tumor tissues seejph.com.

The synthesis of novel this compound analogues, such as PMA-1 and PMA-2, has been undertaken with the specific goals of improving drug stability, membrane permeability, and anticancer efficacy seejph.comseejph.com. These structural modifications are designed to enhance drug-target interactions, leading to greater inhibition of folate-dependent enzymes seejph.com. Increased lipophilicity through such modifications may also facilitate better bioavailability, enabling more efficient drug absorption and distribution seejph.com.

Structural Modifications for Enhanced Properties

Structural modifications of antifolate-based drugs like this compound can significantly influence their stability, bioavailability, and target selectivity, making them more effective against rapidly proliferating cancer cells seejph.com.

Improved Stability and Permeability

Modifications to the this compound structure can lead to improved thermal stability. For example, synthesized analogues PMA-1 and PMA-2 exhibited higher melting points (229–234°C and 235–239°C, respectively) compared to this compound (225–227°C), indicating increased thermal stability seejph.com. Thin Layer Chromatography (TLC) analysis of these analogues also suggested improved lipophilicity, which can be indicative of enhanced membrane permeability seejph.com. The formation of ion-pairing complexes with derivatives like deoxycholic acid and incorporation into nanoemulsions have also been investigated as strategies to enhance the oral absorption and potentially improve the stability of this compound nih.gov.

Enhanced Drug-Target Interactions

Structural modifications are designed to optimize the interaction between this compound analogues and their target enzymes, such as TS, DHFR, and GARFT seejph.com. By enhancing the affinity and inhibitory potency towards these folate-dependent enzymes, novel analogues aim to achieve greater disruption of nucleotide synthesis and, consequently, tumor growth inhibition seejph.com.

Modulation of Transport Selectivity (e.g., RFC, PCFT, FRs)

This compound is transported into cells primarily by the reduced folate carrier (RFC) and the proton-coupled folate transporter (PCFT), and is poorly transported by folate receptors (FRs) wikipedia.orgmdpi.com. RFC is ubiquitously expressed, while PCFT and FRs are often more selectively expressed in tumors mdpi.comresearchgate.net. A key area of research involves developing this compound analogues with modulated transport selectivity to enhance tumor targeting and overcome resistance mechanisms related to transporter expression researchgate.netnih.gov.

Studies have shown that a methyl group at the 6-position of the pyrrole (B145914) ring in the bicyclic scaffold of this compound analogues can abolish transport by RFC while having only modest impacts on transport by FRs or PCFT researchgate.netacs.org. Molecular modeling suggests that this loss of RFC transport is due to steric repulsion in the scaffold binding site acs.org. This type of modification can result in analogues with selective transport by PCFT and FRs over RFC, potentially leading to more tumor-selective therapeutics researchgate.netacs.orgnih.gov. For instance, 6-methyl-substituted pyrrolo[2,3-d]pyrimidine antifolates have demonstrated selectivity for transport by PCFT and FRs over RFC and primarily target de novo purine (B94841) biosynthesis at GARFTase acs.org. Selectivity ratios for the 6-methyl compounds with PCFT ranged from >15.5 to >130, while for FRα, selectivity ranged from >10 to >395 acs.org.

Furoxan NO-Donor Derivatives for Enhanced Activity

The development of hybrid molecules combining the this compound pharmacophore with nitric oxide (NO)-donating moieties, such as furoxans, has been explored to achieve enhanced antitumor activities through both antifolate- and NO-mediated mechanisms cpu.edu.cn. Furoxan derivatives are known to release NO, which can be involved in bioregulatory processes, including influencing tumor cell growth cpu.edu.cn.

Novel furoxan NO-donor this compound derivatives have been designed and synthesized, and their preliminary biological evaluation has been conducted cpu.edu.cn. While some synthesized compounds showed inhibitory activity against various cancer cell lines, the introduction of the furoxan group appeared to play a cooperative role in enhancing antitumor activity, potentially by balancing NO- and this compound-dependent mechanisms cpu.edu.cn. One specific compound, 1f, demonstrated slightly greater potency than parent this compound against tested cell lines cpu.edu.cn.

Preclinical Evaluation of Analogues

Preclinical evaluation of this compound analogues involves assessing their in vitro and in vivo efficacy and pharmacokinetic properties. Studies have evaluated the growth inhibitory effects of this compound and its analogues against various cancer cell lines seejph.comaacrjournals.orgnih.gov.

For example, preclinical studies on novel this compound analogues (PMA-1 and PMA-2) used Sulforhodamine B (SRB) assays to test their anticancer potential against cell lines such as HeLa, A549, MCF-7, and HCC1937 seejph.com. PMA-1 consistently showed stronger cytotoxic activity and dose-dependent inhibition across all tested cell lines compared to PMA-2 seejph.com. At a concentration of 90 μg/mL, PMA-1 achieved significant inhibition percentages across these cell lines, suggesting its potential as a superior candidate for further evaluation seejph.com.

Preclinical studies have also investigated this compound in combination with other agents. For instance, a preclinical evaluation of this compound combined with irinotecan (B1672180) showed a strong synergistic cytotoxic activity against pancreatic cancer cell lines and inhibited xenograft tumor growth in vivo as second-line therapy after gemcitabine (B846) treatment nih.govnih.gov.

Another study explored the use of RGD-conjugated molecular nanoparticles composed of this compound (PEM-FFRGD nanoparticles) frontiersin.org. In vitro studies using MTT assays on A549 and LLC cells showed that PEM-FFRGD nanoparticles had stronger cytotoxic activity than this compound alone frontiersin.org. In vivo studies in LLC tumor-bearing mice indicated that these nanoparticles had enhanced antitumor efficacy compared to this compound frontiersin.org.

The modulation of transport selectivity has also been evaluated preclinically. Novel 6-substituted pyrrolo[2,3-d]pyrimidine antifolates, structurally distinct from this compound, have shown high and nearly exclusive PCFT transport with limited RFC transport in preclinical models nih.gov. Their antitumor activity was associated with potent inhibition of de novo purine nucleotide biosynthesis nih.gov.

Interactive Data Table: In Vitro Cytotoxic Activity of this compound Analogues PMA-1 and PMA-2

Cell LineThis compound Inhibition (%) (90 μg/mL)PMA-1 Inhibition (%) (90 μg/mL) seejph.comPMA-2 Inhibition (%) (90 μg/mL) seejph.com
HeLaNot specified in source81.79Outperformed by PMA-1
A549Not specified in source82.15Outperformed by PMA-1
MCF-7Not specified in source87.22Outperformed by PMA-1
HCC1937Not specified in source84.55Outperformed by PMA-1

Note: Inhibition percentage for this compound at 90 μg/mL was not explicitly provided in the source for direct comparison in this format, but the source indicates PMA-1 outperformed PMA-2.

Interactive Data Table: In Vitro Growth Inhibition (IC50) of this compound and Gemcitabine in Lung Cancer Cell Lines

Cell LineThis compound IC50Gemcitabine IC50
NSCLCLess potentMore potent
SCLCMore sensitiveMore resistant

Note: Specific IC50 values were not provided in the abstract, only relative potencies. aacrjournals.org

In Vitro Cytotoxicity Studies

In vitro cytotoxicity studies are crucial for evaluating the potential of this compound analogues and derivatives as anticancer agents. These studies typically involve exposing various cancer cell lines to different concentrations of the compounds and measuring the effect on cell viability or growth. The half-maximal inhibitory concentration (IC50) is a common metric used to express the potency of a compound, representing the concentration required to inhibit cell growth by 50%.

Studies have investigated the in vitro cytotoxicity of novel this compound derivatives, including those incorporating modifications aimed at altering transport or enhancing activity. For instance, novel furoxan NO-donor this compound derivatives have been synthesized and evaluated for their preliminary in vitro cytotoxicity against various cancer cell lines, such as gastric adenocarcinoma (BGC-1), promyelocytic leukemia (HL60-1), hepatoma carcinoma (SMMC-1), and lung carcinoma (A549-1). cpu.edu.cn. Some of these derivatives have shown cytotoxicity of the same order of magnitude as the parent this compound. cpu.edu.cn.

PEGylated this compound prodrugs have also been developed and evaluated for their in vitro cytotoxicity in cell lines like human lung carcinoma (A549), human poorly differentiated gastric adenocarcinoma (BGC-823), human hepatoma carcinoma (SMMC-7721), and human promyelocyte leukemia (HL-60). cpu.edu.cn. These studies aim to improve the solubility and delivery characteristics of this compound. For example, PEGylated this compound prodrugs showed enhanced solubility and considerable inhibitory effects on certain cell lines, although the effect could vary depending on the molecular weight of the PEG and the cell line. cpu.edu.cn.

The cytotoxicity of this compound itself can vary significantly depending on the cell line. For example, in one study, this compound showed concentration-dependent cytotoxic effects in CAL-27 (head and neck cancer) and A549 (non-small cell lung cancer) cells with IC50 values of 118.77 ± 17.28 nM and 629.89 ± 68.77 nM, respectively. nih.gov. In contrast, a pancreatic cell line (PANC-1) showed limited response even at high concentrations. nih.gov.

Combinations of this compound with other agents have also been explored in vitro to investigate synergistic cytotoxic effects. For instance, studies combining this compound with histone deacetylase inhibitors (HDACi) like ITF2357 have shown sequence-dependent synergistic growth-inhibitory effects in non-small cell lung cancer cell lines. nih.gov. Specifically, the sequence of this compound followed by ITF2357 resulted in a strikingly synergistic reduction in cell viability. nih.gov. Similarly, combining this compound with tyrosine kinase inhibitors like erlotinib (B232) has demonstrated schedule-dependent cytotoxic synergism in NSCLC cells. aacrjournals.org.

Liposomal formulations of this compound have been investigated to improve its delivery and efficacy. In vitro studies with liposomal this compound have shown potent cytotoxic effects against mesothelioma cell lines, with the type of liposome (B1194612) formulation influencing the release of this compound and its cytotoxic activity. jst.go.jpresearchgate.net.

Below is a representative table summarizing some in vitro cytotoxicity data for this compound and selected analogues/combinations from the literature:

Compound/CombinationCell LineIC50 (nM or µM)Reference
This compoundCAL-27118.77 ± 17.28 nM nih.gov
This compoundA549629.89 ± 68.77 nM nih.gov
This compoundPANC-1> 1500 µM (30% kill) nih.gov
This compound followed by ITF2357NSCLC linesSynergistic nih.gov
This compound + Erlotinib (schedule-dependent)NSCLC cellsSynergistic aacrjournals.org
Cationic POPC liposomal this compoundMSTO-211H61.46 ± 2.1 ng/mL jst.go.jp
Cationic DOPC liposomal this compoundMSTO-211H129.55 ± 3.2 ng/mL jst.go.jp

Structure-Activity Relationship (SAR) Analysis

Structure-Activity Relationship (SAR) analysis involves studying how modifications to the chemical structure of this compound or its analogues affect their biological activity, including enzyme inhibition, transport, and cytotoxicity. Understanding the SAR is crucial for designing new compounds with improved properties.

This compound's activity is linked to its ability to inhibit multiple folate-dependent enzymes: TS, DHFR, and GARFT. drugbank.commims.comhmdb.cacancernetwork.comresearchgate.net. It functions as a prodrug for its polyglutamated forms, which have enhanced inhibitory potency against TS and GARFT. hmdb.cacancernetwork.com.

Research on this compound analogues has explored modifications to the core pyrrolo[2,3-d]pyrimidine structure and the attached glutamic acid moiety. Studies introducing a methyl group at the 6-position of the pyrrole ring in pyrrolo[2,3-d]pyrimidine antifolates related to this compound have shown interesting effects on transport and potency. acs.org. For example, 6-methyl substitution in certain analogues abolished RFC-mediated cell inhibition while preserving or increasing inhibition potencies in cells expressing PCFT or folate receptors (FRs). acs.org. This suggests that minor structural changes can profoundly impact transport selectivity and potentially lead to more tumor-targeted agents. acs.org.

SAR analysis of other antifolate derivatives, while not always directly focused on this compound analogues, provides insights into the structural features important for activity against folate-metabolizing enzymes. For instance, studies on pyrimidine (B1678525) derivatives and other fused pyrimidine systems as EGFR inhibitors have highlighted the importance of specific substituents and structural arrangements for inhibitory activity against kinases, which can be relevant when considering multi-targeted agents or combinations. jyoungpharm.orgtandfonline.comacs.orgmdpi.comfrontiersin.org.

SAR studies also consider how structural changes influence transport into cells via carriers like the reduced folate carrier (RFC) and folate receptors (FRs), as well as efflux by transporters like multidrug resistance proteins (MRPs). tandfonline.comacs.org. Altering the affinity for these transporters can impact the accumulation of the drug within cancer cells.

Future Directions in Pemetrexed Research

Integration of Biomarkers for Personalized Therapy

A significant frontier in pemetrexed research is the identification of biomarkers to predict patient response and guide personalized therapy. The goal is to select patients who are most likely to benefit from this compound, thereby avoiding unnecessary treatment and toxicity for non-responders. Research has focused on genes involved in the folate metabolism pathway, as this compound is a multi-targeted antifolate agent.

Genetic variations, or single-nucleotide polymorphisms (SNPs), in these genes can influence treatment outcomes. Studies in Han Chinese patients with non-small cell lung cancer (NSCLC) identified several potential biomarkers. For instance, the SNP rs1051298 in the SLC19A1 gene was associated with an increased risk of adverse drug reactions (ADRs), while rs1801133 in the MTHFR gene was linked to hematological ADRs. nih.gov Furthermore, SNPs in the ATIC (rs12995526) and GGH (rs11545077) genes were found to be associated with both ADRs and therapeutic effects, highlighting their potential for tailoring treatment. nih.gov

Thymidylate synthase (TS), a primary target of this compound, has been extensively studied as a predictive biomarker. nih.gov While its role remains a subject of ongoing investigation, some studies suggest that its expression levels could correlate with this compound efficacy. nih.govresearchgate.net Other potential markers include dihydrofolate reductase (DHFR) and glycinamide (B1583983) ribonucleotide formyltransferase (GARFT), which are also inhibited by this compound. nih.gov The epidermal growth factor receptor (EGFR) mutation status has also been indicated as a potential positive factor for this compound response in NSCLC. nih.govtdl.org

Biomarker (Gene)Potential Association with this compound TherapySource
SLC19A1 (rs1051298)Increased risk of adverse drug reactions nih.gov
MTHFR (rs1801133)Associated with hematological adverse drug reactions nih.gov
ATIC (rs12995526)Associated with adverse drug reactions and therapeutic effects nih.gov
GGH (rs11545077)Associated with adverse drug reactions and therapeutic effects nih.gov
Thymidylate Synthase (TS)Expression levels may predict response nih.govnih.govresearchgate.net
EGFRMutations may correlate with better outcomes nih.govtdl.org

Strategies to Overcome this compound Resistance

Acquired resistance is a major challenge in this compound therapy. Consequently, a significant area of research is dedicated to understanding the mechanisms of resistance and developing strategies to overcome it.

Recent studies have elucidated several molecular pathways involved in this compound resistance. The polycomb group protein BMI1 has been shown to be upregulated in this compound-resistant NSCLC cells. mdpi.com Overexpression of BMI1 can lead to resistance through several mechanisms, including the upregulation of the transcription factor SP1, which in turn increases the expression of thymidylate synthase (TS), the primary target of this compound. mdpi.com This suggests that inhibiting BMI1 or SP1 could be a viable strategy to resensitize tumors to this compound. mdpi.com For example, the SP1 inhibitor mithramycin A has been shown to suppress the proliferation of this compound-resistant cells. mdpi.com

The PI3K/Akt signaling pathway is another avenue implicated in chemoresistance. Research has shown that inhibiting this pathway could mitigate this compound resistance in NSCLC by suppressing cell proliferation and inducing oxidative stress. semanticscholar.org

Combining this compound with other agents is a key strategy being explored to enhance its efficacy and overcome resistance. Platinum agents like cisplatin (B142131) and carboplatin have long been standard combination partners for this compound in first-line treatment for non-squamous NSCLC and malignant pleural mesothelioma. nih.govnih.govcancerresearchuk.orgnih.govcancernetwork.com Research continues to explore other combinations.

Promising combinations that have been investigated or are under consideration include this compound with gemcitabine (B846), docetaxel (B913), and oxaliplatin. nih.govnih.govaacrjournals.org The combination of this compound with anti-angiogenic agents like bevacizumab has also shown promise. biorxiv.orgnih.gov More recently, the focus has shifted towards combining this compound with immunotherapy, specifically immune checkpoint inhibitors like pembrolizumab. ilcn.orgnih.govmerck.com This combination has demonstrated significant survival benefits in the first-line treatment of metastatic non-squamous NSCLC. merck.commerck.com

Combination AgentTherapeutic RationaleStatus/Finding
Cisplatin/CarboplatinStandard of care; synergistic cytotoxic effectApproved for first-line NSCLC and mesothelioma nih.govnih.govcancerresearchuk.org
GemcitabinePotential for synergistic activityExplored in clinical trials nih.govnih.gov
BevacizumabAnti-angiogenic agent; may improve drug deliveryShown to prolong progression-free survival in some settings biorxiv.orgnih.gov
PembrolizumabImmune checkpoint inhibitor; enhances anti-tumor immune responseApproved for first-line non-squamous NSCLC merck.commerck.com
OxaliplatinPlatinum-based agent with potential synergyInvestigated in Phase II trials for NSCLC aacrjournals.org

Optimization of Dosing Schedules and Regimens

Furthermore, research into renal function-based dosing is being conducted, as this compound is primarily eliminated by the kidneys. jhoponline.commaastrichtuniversity.nl One randomized study prospectively evaluated a renal function-based dosing regimen against the standard body surface area (BSA) based dosing, though it did not find a significant difference in pharmacokinetic target attainment. maastrichtuniversity.nl Another area of optimization involves the timing of this compound administration when used in combination therapies. For example, modeling studies on the bevacizumab-pemetrexed/cisplatin combination predicted that an optimal time gap between administering bevacizumab and the chemotherapy could enhance efficacy by leveraging the transient normalization of tumor vasculature induced by bevacizumab. biorxiv.orgnih.gov

Exploration in Additional Malignancies and Settings

While well-established in non-squamous NSCLC and mesothelioma, the clinical utility of this compound is being actively investigated in other types of cancer. nih.govaacrjournals.org

This compound has shown promising activity in various gynecologic cancers, which are often refractory to standard chemotherapy in advanced or recurrent stages. scirp.orgscirp.org

Cervical Cancer: this compound has also been evaluated in advanced or recurrent cervical carcinoma. A phase II trial of this compound combined with cisplatin for advanced, persistent, or recurrent cervical cancer found the regimen to be active and well-tolerated. nih.gov Another study evaluated second-line, single-agent this compound in patients with advanced or recurrent cervical cancer. scirp.org

Endometrial Cancer: The role of this compound in endometrial cancer is also an area of interest within the broader exploration of its efficacy in gynecologic malignancies. scirp.org

Future research will continue to define the precise role of this compound, both as a single agent and in combination regimens, for the treatment of these gynecologic malignancies. scirp.org

Chordoma

Chordomas are rare tumors of the axial spine and skull base with no approved systemic therapy. aacrjournals.org A notable area of investigation for this compound is in the treatment of chordoma. The rationale for its use stems from the observation that most chordomas exhibit negative expression of thymidylate synthase (TS), a key enzyme inhibited by this compound. aacrjournals.orgnih.gov This suggests a potential vulnerability of chordoma cells to this antifolate agent.

A pilot clinical trial was conducted to assess the efficacy and safety of high-dose this compound in patients with progressive, previously treated chordoma. aacrjournals.orgnih.gov In this single-arm, open-label study, 15 patients were enrolled and received intravenous this compound. aacrjournals.orgnih.gov Of the 14 evaluable patients, the following responses were observed:

Partial Response: 2 patients (14%) aacrjournals.orgnih.gov

Stable Disease: 10 patients (71%) aacrjournals.orgnih.gov

The median progression-free survival (PFS) was 10.5 months, with a 6-month PFS rate of 67%. aacrjournals.orgnih.gov These findings suggest that high-dose this compound demonstrates objective antitumor activity and is well-tolerated in patients with chordoma. aacrjournals.orgnih.gov Researchers have indicated that these encouraging results warrant further investigation in larger, phase II studies. nih.govchordomafoundation.org

Table 1: Efficacy of High-Dose this compound in Progressive Chordoma

Endpoint Result
Objective Response Rate 14% (Partial Response)
Stable Disease Rate 71%
Median Progression-Free Survival 10.5 months
6-Month Progression-Free Survival 67%

Maintenance Therapy Strategies

The final results of the PARAMOUNT study showed a 22% reduction in the risk of death with this compound maintenance therapy. ascopubs.org The median OS was 13.9 months for the this compound group versus 11.0 months for the placebo group. ascopubs.org One- and two-year survival rates were also higher in the this compound arm (58% and 32%, respectively) compared to the placebo arm (45% and 21%, respectively). ascopubs.org

Table 2: Key Trials of this compound Maintenance Therapy in Non-Squamous NSCLC

Trial Maintenance Strategy Median OS (this compound) Median OS (Placebo) Median PFS (this compound) Median PFS (Placebo)
PARAMOUNT Continuation 13.9 months 11.0 months 4.1 months 2.8 months
JMEN Switch 15.5 months 10.3 months 4.4 months 2.0 months

Combination with Immunotherapy Agents (e.g., Anti-PD-1/PD-L1 mAbs)

A significant advancement in cancer therapy has been the combination of chemotherapy with immune checkpoint inhibitors, such as anti-PD-1 and anti-PD-L1 monoclonal antibodies. This compound has been a key component in these combination regimens, particularly for non-squamous NSCLC. nih.gov

Similarly, the KEYNOTE-021 (phase II) and KEYNOTE-407 (phase III) trials demonstrated improved response rates and survival with the addition of pembrolizumab to chemotherapy, including this compound-based regimens. nih.gov These findings have established the combination of this compound, a platinum agent, and an anti-PD-1/PD-L1 antibody as a standard first-line treatment for metastatic non-squamous NSCLC. nih.govbmj.com

Research suggests that this compound may enhance the efficacy of immunotherapy by promoting a more favorable tumor microenvironment. bmj.com It has been shown to increase the expression of PD-L1 on tumor cells, potentially making them more susceptible to anti-PD-L1 therapy. researchgate.net

A clinical trial is currently planned to evaluate the combination of high-dose this compound with pembrolizumab for the treatment of chordoma, building on the promising results of this compound monotherapy in this disease. chordomafoundation.orgclinicaltrials.gov

Table 3: Selected Trials of this compound in Combination with Immunotherapy

Trial Cancer Type Treatment Arms Key Outcomes
KEYNOTE-189 Non-Squamous NSCLC This compound + Platinum + Pembrolizumab vs. This compound + Platinum + Placebo Significantly improved Overall Survival and Progression-Free Survival with Pembrolizumab
KEYNOTE-021 Non-Squamous NSCLC This compound + Carboplatin + Pembrolizumab vs. This compound + Carboplatin Higher Objective Response Rate and longer Progression-Free Survival with Pembrolizumab
IMpower132 Non-Squamous NSCLC This compound + Platinum + Atezolizumab vs. This compound + Platinum Improved Overall Survival with Atezolizumab

Pharmacogenomic and Metabolomic Approaches for Prognosis and Prediction

Identifying biomarkers to predict response and toxicity to this compound is a critical area of research. Pharmacogenomic and metabolomic approaches aim to personalize treatment by identifying patients most likely to benefit from this compound and those at higher risk of adverse effects. nih.gov

Polymorphisms in genes encoding the target enzymes of this compound and key proteins in the folate pathway have been investigated as potential predictive biomarkers. nih.govelsevierpure.com These include:

Dihydrofolate Reductase (DHFR): Polymorphisms in the DHFR gene have also been explored, with some variants linked to an increased risk of toxicities, such as fatigue. nih.gov

Methylenetetrahydrofolate Reductase (MTHFR): This enzyme plays a crucial role in folate metabolism. While polymorphisms in MTHFR have been studied, their association with this compound efficacy has been less consistent. nih.govuspharmacist.com

Glycinamide Ribonucleotide Formyltransferase (GARFT): As another target of this compound, polymorphisms in the GART gene have been evaluated, but significant associations with clinical outcomes have not been consistently demonstrated. nih.gov

Metabolomic and proteomic approaches are also being employed to discover novel biomarkers. nih.gov Studies have utilized mass spectrometry to analyze serum peptidome and metabolite profiles, identifying potential signatures that can predict the efficacy of this compound-based chemotherapy in patients with lung adenocarcinoma. nih.gov

Development of Next-Generation Antifolates

Despite the success of this compound, the development of resistance remains a clinical challenge. This has spurred the development of next-generation antifolates with improved properties. acs.orgcancernetwork.com A key strategy in this development is to design compounds that can overcome known resistance mechanisms to existing antifolates like methotrexate (B535133) and this compound. cancernetwork.com

One approach involves creating antifolates that are not dependent on the reduced folate carrier (RFC) for cellular uptake. acs.org Since impaired RFC function is a common mechanism of resistance, developing drugs that utilize alternative transporters, such as the proton-coupled folate transporter (PCFT), could be advantageous. aacrjournals.org

Researchers are also exploring structural modifications to the this compound scaffold to create novel antifolates. For instance, the addition of a methyl group at the 6-position of the pyrrole (B145914) ring has been shown to abolish transport by RFC while preserving uptake by other transporters and maintaining inhibitory activity against target enzymes. acs.org This could lead to agents with a more favorable therapeutic index and activity in tumors that have developed resistance to this compound through downregulation of RFC. acs.org The goal of these efforts is to develop new antifolates with a broader spectrum of activity and the ability to circumvent existing resistance pathways. cancernetwork.comnih.gov

Q & A

Q. What is the mechanistic rationale for pemetrexed's efficacy in nonsquamous NSCLC, and how does this inform preclinical models?

this compound inhibits folate-dependent enzymes (thymidylate synthase, dihydrofolate reductase, and glycinamide ribonucleotide formyltransferase), disrupting DNA synthesis and preferentially targeting rapidly dividing cells. Preclinical models should incorporate nonsquamous histology (adenocarcinoma) due to its higher thymidylate synthase (TYMS) expression in squamous subtypes, which correlates with resistance . For in vitro studies, use cell lines with validated TYMS expression levels and supplement culture media with folate to mirror clinical vitamin B12/folic acid supplementation protocols .

Q. How do toxicity mitigation strategies (e.g., vitamin supplementation) impact this compound's pharmacokinetics and experimental outcomes?

Vitamin B12 and folic acid reduce severe hematologic toxicity (neutropenia, anemia) by stabilizing intracellular folate pools, improving this compound's therapeutic index. In clinical trials, supplementation reduced grade 3/4 adverse events from >40% to <10% without altering efficacy . For animal studies, ensure diet-controlled folate levels to avoid confounding results. Pharmacokinetic (PK) modeling in renal-impaired patients shows dose adjustments based on creatinine clearance (CrCl <45 mL/min) are critical to maintain AUC equivalence .

Q. What are the validated biomarkers for this compound sensitivity, and how are they assayed in clinical samples?

Low TYMS expression (via immunohistochemistry or mRNA quantification) is a primary biomarker for this compound response in NSCLC and breast cancer. Retrospective analyses show TYMS-negative patients have a 2.5-fold higher objective response rate (ORR) compared to TYMS-positive cohorts . Germline polymorphisms (e.g., MTHFR C677T) also influence drug metabolism; genotyping via PCR-RFLP or next-generation sequencing is recommended for pharmacogenetic studies .

Advanced Research Questions

Q. How can contradictory survival outcomes between this compound monotherapy and combination regimens be reconciled in clinical trial design?

In the PARAMOUNT trial, this compound maintenance after cisplatin induction improved median overall survival (OS) by 2.9 months vs. placebo (13.9 vs. 11.0 months) . However, phase III comparisons with docetaxel showed equivalent OS (8.3 vs. 7.9 months) but superior safety . To resolve contradictions, stratify trials by histology (nonsquamous vs. squamous), prior therapy lines, and biomarker status (TYMS, CTTN/ZMAT3 expression) . Use adaptive trial designs with crossover arms to assess sequencing effects.

Q. What methodologies are used to study this compound's immunomodulatory effects in combination with checkpoint inhibitors?

this compound enhances immunogenic cell death (ICD) via calreticulin exposure and HMGB1 release, synergizing with anti-PD-1/PD-L1 agents. In murine models (MC38, Colon26), combine this compound with anti-PD-L1 and quantify tumor-infiltrating CD8+ T cells via flow cytometry. Transcriptomic analysis (nCounter/NanoString) of IFN-γ pathways and MHC-I expression further validates immune activation . Clinical correlative studies should integrate multiplex IHC and cytokine profiling (e.g., IL-6, TNF-α) .

Q. How do eQTL-based approaches identify genetic determinants of this compound susceptibility?

Genome-wide association studies (GWAS) linked CTTN (cortactin) and ZMAT3 (p53-regulated RNA-binding protein) expression to this compound cytotoxicity. Use lymphoblastoid cell lines (LCLs) with known eQTLs for in vitro validation. Knockdown via siRNA or CRISPR-Cas9 confirms functional roles: CTTN loss reduces cell migration, while ZMAT3 silencing increases apoptosis. Replicate findings in patient-derived xenografts (PDXs) with matched germline data .

Q. What PK/PD models optimize this compound dosing in special populations (e.g., renal impairment)?

Population PK models incorporating phase I/II data show a linear relationship between CrCl and this compound clearance. For CrCl 30–45 mL/min, reduce dose to 75% (500 mg/m² → 375 mg/m²). Non-linear mixed-effects modeling (NONMEM) accounts for interpatient variability in folate pathway polymorphisms . Monte Carlo simulations predict toxicity thresholds, guiding adaptive dosing in trials .

Q. How can mixed-methods research address disparities in this compound outcomes across ethnic populations?

Retrospective analyses of East Asian trials (JMII, S110) show median progression-free survival (PFS) aligns with PARAMOUNT (Caucasian cohort: 4.1–4.4 months) . Use quantitative surveys (ECOG performance status, comorbidity indices) and qualitative interviews to assess adherence to vitamin supplementation and socioeconomic factors affecting toxicity. Validate findings in multinational registries with real-world data .

Data Contradiction Analysis

Q. Why do some studies report this compound's superiority in maintenance therapy, while others show equivalence in second-line settings?

Maintenance therapy benefits derive from patient selection (non-progressors after induction) and prolonged drug exposure. In JMIL and PARAMOUNT, only 57–60% of patients were eligible for maintenance, enriching for responsive subgroups . Second-line trials (e.g., vs. docetaxel) include heterogeneous populations with prior platinum resistance, obscuring this compound's histology-specific advantages .

Q. How do conflicting results on TYMS as a biomarker inform future validation protocols?

While TYMS correlates with this compound resistance in NSCLC and breast cancer, retrospective designs and assay variability (IHC antibodies, scoring systems) limit reproducibility. Prospective trials should standardize TYMS quantification (e.g., H-score with ≥100 cells/field) and integrate multi-omics (proteomics, metabolomics) to identify compensatory pathways (e.g., de novo purine synthesis) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Pemetrexed
Reactant of Route 2
Reactant of Route 2
Pemetrexed

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.